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Compound of Interest

Compound Name:
2-(4-

Methoxyphenyl)malondialdehyde

Cat. No.: B1334422 Get Quote

For researchers, scientists, and professionals in drug development, this document provides a

comprehensive overview of the spectroscopic data and a plausible synthetic pathway for the

versatile chemical intermediate, 2-(4-methoxyphenyl)malondialdehyde. This compound, with

the Chemical Abstracts Service (CAS) registry number 65192-28-1 and molecular formula

C10H10O3, is a key building block in the synthesis of various heterocyclic compounds and

other complex organic molecules.[1][2]

Spectroscopic Data
A thorough analysis of 2-(4-methoxyphenyl)malondialdehyde requires a detailed

characterization using various spectroscopic techniques. While a complete set of

experimentally verified data is not readily available in publicly accessible literature, the following

tables summarize the available and predicted data to guide researchers in their analytical

endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The following tables present the known and predicted NMR data for 2-(4-
methoxyphenyl)malondialdehyde.
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Table 1: 13C NMR Spectroscopic Data

Atom
Predicted Chemical Shift

(ppm)

Experimental Chemical Shift

(ppm)

C=O (Aldehyde)

C-2

C-1' (ipso-C)

C-2', C-6'

C-3', C-5'

C-4'

-OCH3

Experimental data for a

spectrum recorded in DMSO-

d6 is noted in the SpectraBase

database (ID: AN62gOjhQ0p),

however, specific chemical

shift values require database

access for verification.[3]

Table 2: 1H NMR Spectroscopic Data
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Proton
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (Hz)

-CHO

H-2

H-2', H-6'

H-3', H-5'

-OCH3

Note: Predicted

values are based on

computational models

and analysis of similar

structures.

Experimental

verification is required.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The characteristic absorption bands expected for 2-(4-
methoxyphenyl)malondialdehyde are listed below.

Table 3: IR Spectroscopic Data

Functional Group Expected Wavenumber Range (cm-1)

C-H stretch (aromatic) 3100-3000

C-H stretch (aldehyde) 2850-2750 (typically two bands)

C=O stretch (aldehyde) 1715-1680

C=C stretch (aromatic) 1600-1450

C-O stretch (aryl ether)
1275-1200 (asymmetric), 1075-1020

(symmetric)
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. While experimental mass spectra are not readily available, predicted data for

various adducts have been calculated.

Table 4: Predicted Mass Spectrometry Data

Adduct Predicted m/z

[M+H]+ 179.07027

[M+Na]+ 201.05221

[M-H]- 177.05571

[M+NH4]+ 196.09681

[M+K]+ 217.02615

Data sourced from PubChemLite.[4]

Experimental Protocols
A plausible and widely utilized method for the synthesis of aryl-substituted malondialdehydes is

the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated

aromatic ring or a reactive methylene group.

Proposed Synthesis of 2-(4-
Methoxyphenyl)malondialdehyde
A potential synthetic route to 2-(4-methoxyphenyl)malondialdehyde involves the Vilsmeier-

Haack formylation of 4-methoxyphenylacetic acid. The proposed reaction scheme is outlined

below.
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Reactants

Reaction
Product

4-Methoxyphenylacetic Acid

Vilsmeier-Haack
Formylation

Vilsmeier Reagent
(POCl3 + DMF)

2-(4-Methoxyphenyl)malondialdehyde

Synthesis and Purification

IR Spectroscopy
(Functional Group ID)

Mass Spectrometry
(Molecular Weight)

NMR Spectroscopy
(1H & 13C)

(Structural Elucidation)

Confirmed Structure of
2-(4-Methoxyphenyl)malondialdehyde

Purity Assessment
(e.g., HPLC, NMR Integration)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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